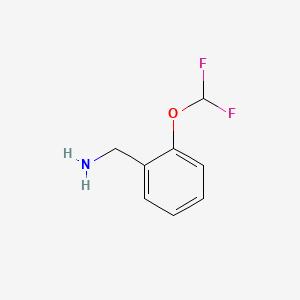

2-(Difluoromethoxy)benzylamine

Descripción

Significance of the Difluoromethoxy Moiety in Medicinal Chemistry and Drug Discovery

The difluoromethoxy (OCF₂H) group has emerged as a privileged functional group in modern medicinal chemistry. Its incorporation into drug candidates is a widely used strategy to fine-tune the properties of molecules to enhance their therapeutic potential.

The introduction of a difluoromethoxy group can significantly alter a molecule's physicochemical properties. This includes modulating lipophilicity, which is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Unlike the more common trifluoromethyl group, the difluoromethyl group can offer a more subtle increase in lipophilicity. alfa-chemistry.com The OCF₂H moiety is considered to have dynamic lipophilicity, capable of adapting to its chemical environment through bond rotations. rsc.orgrsc.org This modulation is crucial for optimizing a compound's solubility and its ability to interact with biological targets. acs.org The electronic properties of the difluoromethoxy group, particularly its electron-withdrawing nature, can also influence the acidity or basicity (pKa) of nearby functional groups, which is a key determinant of a drug's behavior in the physiological environment. researchgate.netnih.gov

A primary reason for incorporating fluorinated groups like difluoromethoxy into drug candidates is to enhance their metabolic stability. chinesechemsoc.orgresearchgate.net The carbon-fluorine bond is exceptionally strong, making the moiety resistant to oxidative metabolism, a common pathway for drug degradation in the body. rsc.org By blocking a potential site of metabolism on an aromatic ring, the difluoromethoxy group can increase the half-life of a drug, leading to improved pharmacokinetic properties. researchgate.net Furthermore, the group's ability to modulate lipophilicity can improve a molecule's permeability across cellular membranes, a necessary step for reaching its intracellular target. rsc.orgrsc.orgrsc.org

The difluoromethoxy group can introduce a unique three-dimensional architecture to a molecule. rsc.orgrsc.org This alteration in spatial complexity can lead to more specific and higher-affinity interactions with the binding sites of target proteins. alfa-chemistry.comrsc.org The orthogonal structural geometry that OCF₂H-containing aromatic compounds can adopt enriches the molecule's shape and can provide additional binding affinity. rsc.org This enhanced binding can translate to increased potency and selectivity of the drug candidate. The difluoromethoxy group can also act as a bioisostere for other functional groups, mimicking their size and electronic properties while offering improved stability. alfa-chemistry.com

A distinctive feature of the difluoromethyl group is its capacity to act as a lipophilic hydrogen bond donor. jst.go.jp The hydrogen atom in the CHF₂ group is sufficiently acidic to form hydrogen bonds with appropriate acceptors in a protein's active site. rsc.orgacs.orgnih.gov This interaction is considered to be on a scale similar to that of thiophenol and aniline (B41778) groups. acs.orgnih.goveventact.com This hydrogen bonding capability, combined with the group's lipophilic nature, provides a unique tool for drug designers to create interactions that might not be possible with more traditional hydrogen bond donors like hydroxyl or amine groups. alfa-chemistry.com

Overview of Benzylamine (B48309) Scaffolds in Drug Discovery and Development

Benzylamine and its derivatives represent a common scaffold in biologically active compounds. This structural motif is found in numerous natural products and synthetic molecules with a wide range of pharmacological activities. The versatility of the benzylamine scaffold allows for the introduction of various substituents on both the aromatic ring and the amino group, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov This tunability makes the benzylamine framework an attractive starting point for the development of new central nervous system (CNS) drugs and other therapeutic agents. nih.govwhiterose.ac.uk Researchers have utilized benzylamine scaffolds to create libraries of compounds for screening against various biological targets, leading to the discovery of novel inhibitors and modulators. rug.nlrsc.org

2-(Difluoromethoxy)benzylamine (B1180056) as a Pharmaceutical Intermediate and in Chemical Research

This compound is primarily utilized as a pharmaceutical intermediate and a building block in chemical research. thermofisher.comlabfind.co.kr Its structure combines the beneficial properties of the difluoromethoxy group with the versatile benzylamine scaffold. This makes it a valuable precursor for the synthesis of more complex molecules being investigated in drug discovery programs. chemimpex.com The compound itself is a subject of study in chemical synthesis, where researchers explore new methods for its preparation and its reactivity in various chemical transformations.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| CAS Number | 243863-36-7 | thermofisher.comnih.govscbt.com |

| Molecular Formula | C₈H₉F₂NO | thermofisher.comnih.govscbt.com |

| Molecular Weight | 173.16 g/mol | nih.govscbt.com |

| IUPAC Name | [2-(difluoromethoxy)phenyl]methanamine | thermofisher.comnih.gov |

| Appearance | Clear colorless to yellow liquid | thermofisher.com |

| Purity | ≥96.0% (GC) | thermofisher.com |

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXUJUQXAOYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947255 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243863-36-7 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethoxy Benzylamine and Derivatives

Synthetic Routes for the Benzylamine (B48309) Core

A plausible and documented synthetic pathway to 2-(difluoromethoxy)benzylamine (B1180056) starts from 2-hydroxybenzonitrile. The hydroxyl group is first converted to the difluoromethoxy ether via O-difluoromethylation, as described in section 2.1.1, to yield 2-(difluoromethoxy)benzonitrile. The final step is the reduction of the nitrile group to the primary amine.

This reduction can be accomplished using various reducing agents. Common reagents for this transformation include:

Borane (B79455) complexes , such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF).

Metal hydrides , such as lithium aluminum hydride (LiAlH₄).

An alternative route involves the reductive amination of 2-(difluoromethoxy)benzaldehyde. In this two-step, one-pot process, the aldehyde first reacts with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine. The imine is then reduced in situ to the corresponding benzylamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Reduction of Amides

The reduction of amides offers another direct route to amines. In this context, this compound could be synthesized by the reduction of 2-(difluoromethoxy)benzamide. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org

A closely related and highly effective method involves the reduction of the corresponding nitrile, 2-(difluoromethoxy)benzonitrile. This pathway is often preferred due to the accessibility of nitrile precursors. For instance, a patented method describes the synthesis of a similar compound, 3-chloro-5-(difluoromethoxy)benzylamine, by reducing 3-chloro-5-(difluoromethoxy)benzonitrile with borane dimethyl sulfide complex (BH₃·SMe₂) in anhydrous THF. google.com This method achieves high yields and demonstrates a viable route for this class of compounds. google.com The initial nitrile can be prepared via difluoromethylation of the corresponding hydroxybenzonitrile.

| Starting Material | Reducing Agent | Solvent | Yield | Reference/Comment |

|---|---|---|---|---|

| 2-(Difluoromethoxy)benzamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Typically high | General method for amide reduction. Requires aqueous workup to neutralize reactive intermediates. echemi.com |

| 2-(Difluoromethoxy)benzonitrile | Borane Dimethyl Sulfide (BH₃·SMe₂) | Anhydrous Tetrahydrofuran (THF) | 91% (for an analogous compound) | Based on a patented protocol for a substituted analogue, demonstrating high efficiency. google.com |

| 2-(Difluoromethoxy)benzonitrile | Sodium Borohydride (NaBH₄) with catalyst (e.g., CoCl₂) | Methanol (MeOH) | Variable | Alternative reduction method for nitriles. |

Synthesis of this compound Derivatives

This compound serves as a valuable building block for creating a diverse range of more complex molecules. cymitquimica.com Modifications can be made to the amino group, substitutions can be introduced on the aromatic ring, and the entire molecule can be integrated into larger molecular scaffolds.

Modification of the Amino Group

The primary amino group of this compound is a key site for chemical modification. Standard transformations allow for the synthesis of secondary and tertiary amines, as well as amides.

N-Alkylation: Secondary and tertiary amines can be prepared through further reductive amination. Reacting this compound with an aldehyde or ketone in the presence of a suitable reducing agent (e.g., NaBH(OAc)₃) yields the corresponding N-alkylated or N,N-dialkylated product. masterorganicchemistry.com

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy for incorporating the benzylamine moiety into larger structures. mdpi.com

Substitutions on the Aromatic Ring

Introducing substituents onto the aromatic ring of this compound is typically achieved by starting with an already substituted precursor, rather than through direct electrophilic aromatic substitution on the final product. The presence of the amine and difluoromethoxy groups would complicate the regioselectivity of such direct reactions.

The common strategy involves a multi-step synthesis beginning with a substituted phenol (B47542) or benzaldehyde. For example, a substituted 2-hydroxybenzaldehyde can be subjected to a difluoromethylation reaction, followed by conversion of the aldehyde group to the aminomethyl group via one of the methods described above (e.g., reductive amination or conversion to a nitrile/amide followed by reduction). google.com This approach allows for precise control over the position and nature of the substituents on the phenyl ring.

| Precursor Example | Synthetic Steps | Resulting Derivative | Reference/Comment |

|---|---|---|---|

| 3-Chloro-5-hydroxybenzonitrile | 1. Difluoromethylation (-OH to -OCF₂H) 2. Nitrile Reduction (-CN to -CH₂NH₂) | 3-Chloro-5-(difluoromethoxy)benzylamine | Demonstrated in a patent. google.com |

| 2-Bromo-6-hydroxybenzaldehyde | 1. Difluoromethylation (-OH to -OCF₂H) 2. Reductive Amination (-CHO to -CH₂NH₂) | 2-Bromo-6-(difluoromethoxy)benzylamine | The aldehyde precursor is commercially available. vulcanchem.com |

| Substituted 2-Nitrobenzyl alcohol | 1. O-Alkylation/Modification 2. Nitro Reduction (-NO₂ to -NH₂) 3. Acetylation and further steps | Substituted N-acetyl benzylamine derivatives | General strategy used for synthesizing complex benzylamine-based inhibitors. mdpi.com |

Integration into Complex Molecular Scaffolds

The this compound moiety is a key structural component in the development of novel bioactive compounds, particularly in pharmaceutical research. Its unique electronic and steric properties are leveraged to enhance the pharmacological profile of larger molecules.

Reactivity and Chemical Transformations of 2 Difluoromethoxy Benzylamine

Reactions Involving the Amine Functionality

The primary amine group is the most reactive site for many common organic transformations, acting as a potent nucleophile that readily engages with a variety of electrophiles.

The primary amine of 2-(Difluoromethoxy)benzylamine (B1180056) undergoes facile acylation when treated with acylating agents such as acyl chlorides or isocyanates, yielding the corresponding amides or ureas. These reactions are fundamental in synthetic and medicinal chemistry for constructing more complex molecular architectures. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

General Acylation Reaction Scheme:

Reaction with Acyl Chloride: R-COCl + H₂N-CH₂-Ar → R-CONH-CH₂-Ar + HCl

Reaction with Isocyanate: R-NCO + H₂N-CH₂-Ar → R-NHCONH-CH₂-Ar

(Where Ar = 2-(Difluoromethoxy)phenyl)

The table below summarizes common acylating agents used with primary amines and the resulting products.

| Acylating Agent | Product Type | General Structure |

| Acyl Chloride | Amide | R-CO-NHR' |

| Acid Anhydride | Amide | R-CO-NHR' |

| Isocyanate | Urea | R-NH-CO-NHR' |

| Carbamoyl Fluoride (B91410) | Urea | R₂N-CO-NHR' |

Data based on general amine reactivity principles. yorku.ca

Alkylation of the amine functionality in this compound can be achieved, though direct alkylation with agents like alkyl halides can be difficult to control. The primary amine can react to form a secondary amine, which is often more nucleophilic and can react further to produce tertiary amines and even quaternary ammonium (B1175870) salts.

To achieve more selective mono-alkylation, reductive amination is a preferred method. This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

The following table outlines generalized conditions for the N-alkylation of primary amines.

| Reaction Type | Reagents | Base | Solvent | Temperature | Product Type |

| Direct Alkylation | Alkyl Halide | NaHCO₃ / K₂CO₃ | Acetonitrile / DMF | Room Temp to 80 °C | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | - | Methanol / Ethanol | Room Temperature | Secondary/Tertiary Amine |

This table presents generalized alkylation conditions, as specific examples for this compound are not detailed in the provided sources.

As a primary amine, this compound readily condenses with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. The optimal pH for imine formation is often mildly acidic (around pH 5). Imines are versatile intermediates in organic synthesis and can undergo various subsequent reactions, such as reduction to secondary amines or cycloaddition reactions. researchgate.netorganic-chemistry.org

Clean and efficient synthesis of imines from benzylamines has been achieved using catalysts like vanadium pentoxide (V₂O₅) with hydrogen peroxide in water, representing a green chemistry approach. rsc.orgrsc.org Another method involves the oxidative homocoupling of benzylamines using a vanadium catalyst under an oxygen atmosphere. researchgate.net

The table below provides examples of imine formation from various benzylamines.

| Benzylamine (B48309) Reactant | Aldehyde/Ketone Reactant | Catalyst/Conditions | Product |

| Benzylamine | Benzaldehyde | V₂O₅, H₂O₂, H₂O, RT | N-Benzylbenzaldimine |

| 4-Chlorobenzylamine | 4-Chlorobenzaldehyde | V₂O₅, H₂O₂, H₂O, RT | N-(4-Chlorobenzyl) 4-chlorobenzaldimine |

| 3-Fluorobenzylamine | 3-Fluorobenzaldehyde | V₂O₅, H₂O₂, H₂O, RT | N-(3-Fluorobenzyl) 3-fluorobenzaldimine |

| Benzylamine | (Self-condensation) | VO(Hhpic)₂, O₂, 120°C | N-(Benzylidene)benzylamine |

Data sourced from studies on general benzylamine reactivity. rsc.orgresearchgate.net

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy (–OCF₂H) group is generally considered stable and less reactive than the amine functionality. Its properties are defined by the strong carbon-fluorine bonds and the influence of the oxygen atom. The group acts as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.uanuph.edu.ua

The difluoromethoxy group is relatively robust and does not typically react with common strong bases or acids under standard conditions. Unlike a difluoromethyl (–CF₂H) group attached directly to an aromatic ring, which can be deprotonated at the carbon, the oxygen atom in the –OCF₂H group alters its reactivity. While extremely harsh conditions might lead to decomposition or cleavage, specific, well-defined reactions with strong acids or bases involving this group on this compound are not prominently documented in the reviewed literature. Strong acids, such as trifluoromethanesulfonic acid (TfOH), are more commonly used to catalyze reactions at other sites on the molecule, like Friedel-Crafts acylations on the aromatic ring, rather than reacting with the difluoromethoxy group itself. mdpi.com

The carbon-fluorine bonds in the difluoromethoxy group are exceptionally strong and are generally inert to nucleophilic attack by fluoride ions or other reactive fluoride species. C-F activation is a challenging chemical transformation that typically requires specific catalysts or harsh conditions, such as using strong hydrogen bond donors to activate the bond. nih.gov The literature reviewed does not provide specific examples of the difluoromethoxy group in this compound undergoing transformation via reaction with external reactive fluoride species. Such stability is a key reason for the incorporation of fluorinated groups in pharmacologically active molecules. nih.gov

Hydrogen Bonding Interactions

This compound possesses functional groups capable of participating in hydrogen bonding, which significantly influences its physical properties and interactions with other molecules. The primary amine (-NH₂) group serves as a hydrogen bond donor, while the nitrogen atom, the oxygen atom of the difluoromethoxy group, and the two fluorine atoms can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: The primary amine group can form intermolecular hydrogen bonds with proton-accepting groups on neighboring molecules. These interactions are crucial in the condensed phase, affecting properties such as boiling point and solubility. In a protic solvent, the amine group can both donate and accept hydrogen bonds, leading to a complex network of interactions.

The hydrogen bonding capabilities of this compound are summarized in the table below, based on its structural features nih.gov.

| Feature | Donor/Acceptor | Number of Sites |

| Amine Group (N-H) | Donor | 2 |

| Nitrogen Atom | Acceptor | 1 |

| Oxygen Atom | Acceptor | 1 |

| Fluorine Atoms | Acceptor | 2 |

| Total Donors | 1 (group) | |

| Total Acceptors | 4 (atoms) |

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of the two substituents: the aminomethyl (-CH₂NH₂) group and the difluoromethoxy (-OCF₂H) group. These groups are positioned ortho to each other, leading to a complex interplay of directing effects.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene (B151609) ring based on the nature of the existing substituents oneonta.eduminia.edu.eglkouniv.ac.inmasterorganicchemistry.comlibretexts.org. The directing effects of the two substituents in this compound are antagonistic.

Aminomethyl Group (-CH₂NH₂): This group is generally considered to be an activating group and an ortho, para-director. The methylene (B1212753) spacer between the amine and the ring means its activating effect is primarily through a weak positive inductive effect (+I), making it less activating than a direct amino group.

Difluoromethoxy Group (-OCF₂H): This group is strongly deactivating due to the powerful negative inductive effect (-I) of the two fluorine atoms, which withdraws electron density from the aromatic ring. As a deactivating group, it is expected to be a meta-director.

Given the ortho-disubstitution, the potential sites for electrophilic attack are positions 3, 4, 5, and 6. The directing effects of the substituents on these positions are summarized below.

| Position | Directed by -CH₂NH₂ (ortho, para) | Directed by -OCF₂H (meta) | Combined Effect |

| 3 | meta | ortho (relative to -CH₂NH₂) | Deactivated |

| 4 | para | meta | Potentially Favored |

| 5 | meta | para | Deactivated |

| 6 | ortho | meta | Sterically Hindered & Deactivated |

Nucleophilic Aromatic Substitution Patterns

Nucleophilic aromatic substitution (SNAr) is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring masterorganicchemistry.comyoutube.comchemistrysteps.commasterorganicchemistry.comlibretexts.org. The difluoromethoxy group, being strongly electron-withdrawing, makes the aromatic ring of this compound more susceptible to nucleophilic attack compared to an unsubstituted benzene ring.

For an SNAr reaction to proceed, a good leaving group on the aromatic ring is typically required. In the case of this compound itself, there is no inherent leaving group on the ring. However, if a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at one of the other positions, an SNAr reaction could potentially occur.

The success and regioselectivity of such a reaction would depend on the position of the leaving group relative to the electron-withdrawing difluoromethoxy group. For the reaction to be facile, the leaving group should ideally be at a position that is ortho or para to a strong electron-withdrawing group, as this allows for the stabilization of the negatively charged Meisenheimer complex intermediate libretexts.org.

In a hypothetical scenario where a leaving group (LG) is present on the ring, the following patterns would be expected:

| Position of Leaving Group | Activation by -OCF₂H | Likelihood of SNAr |

| 3 | meta | Less Likely |

| 4 | para | More Likely |

| 5 | meta | Less Likely |

| 6 | ortho | More Likely |

Therefore, if a derivative of this compound with a suitable leaving group at position 4 or 6 were to undergo nucleophilic aromatic substitution, the reaction would be more favorable at these positions due to stabilization of the intermediate by the electron-withdrawing difluoromethoxy group.

Applications in Medicinal Chemistry and Drug Discovery

Design Principles for 2-(Difluoromethoxy)benzylamine (B1180056) Derivatives

The design of derivatives based on the this compound scaffold incorporates several key strategies to optimize biological activity, metabolic stability, and pharmacokinetic profiles.

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. ctppc.org The difluoromethoxy (-OCF2H) group, a key feature of this compound, is frequently employed as a bioisostere for the methoxy (B1213986) (-OCH3) group. This substitution is strategically used to enhance a molecule's therapeutic potential by improving its metabolic stability and modifying its lipophilicity. nih.gov

The rationale for this replacement lies in the properties of the carbon-fluorine bond, which is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. cambridgemedchemconsulting.comacs.org In the context of drug design, replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can prevent rapid breakdown of the compound in the body, leading to improved bioavailability and a longer duration of action. nih.govcambridgemedchemconsulting.com For instance, research into estratriene derivatives has explored the replacement of a 2-methoxy group with a 2-difluoromethoxy group to create more stable and potent anticancer agents. nih.gov This strategy aims to overcome the limitations of parent compounds, such as poor bioavailability and extensive metabolism, which have hindered their clinical development. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For derivatives of this compound, SAR studies involve synthesizing a series of related compounds with systematic modifications and evaluating their effects on a specific biological target.

In the development of anticancer agents, SAR studies on 2-difluoromethoxy-substituted estratriene sulfamates have provided valuable insights. nih.gov These studies have shown that the introduction of the difluoromethoxy group in the 2-position of the steroidal A-ring can lead to more potent anticancer agents compared to their non-fluorinated analogues. nih.gov For example, while 2-difluoromethoxyestradiol was found to be less potent than its methoxy counterpart (2-methoxyestradiol), its sulfamoylated derivatives were often more potent. nih.gov This highlights the importance of considering the interplay between different functional groups within the molecule. The goal of such studies is to identify the optimal combination of substituents to maximize therapeutic efficacy. biolscigroup.us

A summary of the anti-proliferative activity for a selection of these derivatives against various cancer cell lines is presented below.

| Compound | MCF-7 (Breast Cancer) GI₅₀ (μM) | MDA-MB-231 (Breast Cancer) GI₅₀ (μM) | PC-3 (Prostate Cancer) GI₅₀ (μM) | NCI-H460 (Lung Cancer) GI₅₀ (μM) |

|---|---|---|---|---|

| 2-Methoxyestradiol (2ME2) | 0.23 | 0.21 | 0.12 | 0.10 |

| 2-Difluoromethoxyestradiol | >10 | >10 | >10 | >10 |

| 2-Difluoromethoxyestrone-3-O-sulfamate | 0.25 | 0.29 | 0.20 | 0.16 |

| 2-Difluoromethoxyestradiol-3,17-di-O-sulfamate | 0.08 | 0.09 | 0.06 | 0.04 |

GI₅₀ represents the concentration required to cause 50% growth inhibition.

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govdovepress.com This model serves as a template for designing new molecules or searching databases for existing compounds that are likely to be active. dergipark.org.tr

While specific pharmacophore models for this compound derivatives are not detailed in the provided search results, the general principles are highly applicable. A pharmacophore model could be developed using two main approaches:

Ligand-based: If a set of active molecules is known, their common structural features can be aligned to create a hypothesis about the necessary functional groups for activity. nih.gov

Structure-based: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, the binding site can be analyzed to determine the key interaction points, such as hydrogen bond donors/acceptors and hydrophobic regions. dovepress.comnih.gov This information is then used to build a model that represents the ideal complementary features of a potential drug molecule. dovepress.com

For derivatives targeting tubulin, a structure-based pharmacophore could be generated by analyzing the colchicine (B1669291) binding site on the tubulin protein to guide the design of new inhibitors that fit optimally within this pocket. mdpi.com

Therapeutic Areas of Investigation

Research into derivatives of this compound has primarily focused on oncology, leveraging the compound's potential as a scaffold for potent anticancer agents.

The development of novel anticancer agents is a major focus of medicinal chemistry. Derivatives incorporating the 2-(difluoromethoxy)benzyl moiety have shown promise in this area, particularly those based on benzimidazole (B57391) and steroidal scaffolds. nih.govresearchgate.net The benzimidazole ring system, for example, is a recognized pharmacophore in many biologically active compounds and has been extensively studied for its anticancer properties. nih.govresearchgate.net The inclusion of the difluoromethoxy group is a strategy aimed at enhancing the potency and stability of these agents. nih.gov

A key mechanism through which many of these derivatives exert their anticancer effect is the inhibition of tubulin polymerization. nih.govrsc.org Tubulin is a protein that assembles into microtubules, which are essential components of the cell's cytoskeleton and are critical for cell division (mitosis). By interfering with the dynamics of microtubule assembly, tubulin inhibitors can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells. rsc.orgresearchgate.net

Research has demonstrated that certain 2-difluoromethoxy-substituted estratriene derivatives interfere with tubulin assembly and can compete for binding at the colchicine site on tubulin. nih.gov The colchicine binding site is a well-established target for a class of potent tubulin polymerization inhibitors. mdpi.comresearchgate.net The ability of these compounds to inhibit tubulin polymerization is a direct measure of their potential as antimitotic anticancer agents. nih.gov

The following table presents data on the inhibition of tubulin polymerization and colchicine binding by selected fluorinated compounds.

| Compound | Tubulin Polymerisation Inhibition (IC₅₀, μM) | [³H]Colchicine Binding Inhibition (% at 5 μM) |

|---|---|---|

| 2-Methoxyestradiol (2ME2) | 1.5 | 58 |

| 2-Difluoromethoxyestradiol-3-O-sulfamate | 2.0 | 19 |

| 2-Difluoromethoxyestradiol-3,17-di-O-sulfamate | 1.8 | 32 |

IC₅₀ represents the concentration causing 50% inhibition of tubulin polymerization.

Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the biological activities of the chemical compound “this compound” in the direct contexts requested. The searches indicate that this compound is primarily utilized as a chemical intermediate or building block for the synthesis of more complex molecules.

The available research focuses on larger, more complex derivatives that incorporate the this compound moiety, rather than on the biological activity of the base compound itself. For instance, studies on steroid sulfatase inhibition and cancer cell proliferation have investigated complex steroidal molecules containing a difluoromethoxy group, which are structurally distinct from this compound. Similarly, research into PD-1/PD-L1 and kinase inhibition involves significantly more complex benzylamine (B48309) derivatives.

Therefore, it is not possible to provide a scientifically accurate article on “this compound” that adheres to the specified outline, as the direct research findings for this specific compound in those therapeutic areas are not present in the available literature.

Applications in Agricultural Chemistry

The structural motif of this compound is relevant in the field of agricultural chemistry, where the introduction of fluorinated groups is a key strategy for enhancing the efficacy of active compounds. nbinno.com The difluoromethoxy (OCF₂H) group, in particular, is found in a variety of agrochemicals. rsc.org Its inclusion in molecules is often intended to improve properties such as metabolic stability and cellular permeability, which are crucial for the effectiveness of pesticides and herbicides. rsc.orgnih.gov

The rationale for using difluoromethoxy-containing compounds in agrochemicals is similar to their use in pharmaceuticals; the unique physicochemical properties of the OCF₂H group can lead to enhanced performance. nbinno.comchemimpex.com For instance, the increased stability of the molecule can result in a longer duration of action in the field. nbinno.com Compounds like Flucythrinate® and Diflumetorim® are examples of agrochemicals that incorporate the difluoromethoxy moiety to optimize their biological activity and stability. rsc.org Benzylamine derivatives are also utilized as important intermediates in the synthesis of various agrochemicals. google.com

Impact on Pharmacokinetic Properties

Metabolic Stability Enhancement

A primary reason for incorporating the difluoromethoxy group into potential drug candidates is to enhance their metabolic stability. nih.govmdpi.com This increased stability is largely attributed to the high strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. nih.govmdpi.com This inherent strength makes the difluoromethoxy group resistant to common metabolic pathways.

One of the most frequent metabolic reactions for compounds containing a methoxy (-OCH₃) group is O-demethylation, a process often mediated by Cytochrome P450 (CYP450) enzymes. nih.gov Replacing the methoxy group with a difluoromethoxy (-OCF₂H) or trifluoromethoxy (-OCF₃) group serves as a common strategy to block this biotransformation pathway. nih.govnih.gov The electron-withdrawing nature of the fluorine atoms and the steric hindrance provided by the group make it more difficult for metabolic enzymes to access and cleave the ether bond. nih.govmdpi.com This resistance to enzymatic degradation can prolong the drug's half-life in the body. mdpi.com

| Functional Group | Primary Metabolic Pathway | Metabolic Stability | Rationale |

|---|---|---|---|

| Methoxy (-OCH₃) | O-demethylation by CYP450 enzymes | Lower | Susceptible to enzymatic cleavage, leading to rapid metabolism. nih.gov |

| Difluoromethoxy (-OCF₂H) | Resistant to O-dealkylation | Higher | The strong C-F bonds and electronic effects hinder enzymatic attack, preventing cleavage and increasing metabolic robustness. nih.govnih.gov |

Cellular Membrane Permeability Improvement

The difluoromethoxy group can improve a molecule's ability to pass through cellular membranes, a critical factor for a drug's absorption and distribution to its target site. rsc.orgnih.gov This improvement is linked to the group's influence on the molecule's lipophilicity, which is a measure of its ability to dissolve in fats and lipids, the primary components of cell membranes. nih.govresearchgate.net

| Property | Impact of Difluoromethoxy (-OCF₂H) Group | Effect on Permeability |

|---|---|---|

| Lipophilicity (LogP) | Increases lipophilicity. rsc.orgnih.gov | Enhances partitioning into and transport across lipid-based cell membranes. nih.gov |

| Hydrogen Bond Donation | Can act as a weak hydrogen bond donor. researchgate.netnih.gov | May provide additional interactions with membrane components or transport proteins. |

| Conformational Flexibility | Allows for "dynamic lipophilicity" through bond rotation. rsc.orgnih.gov | Permits adaptation to the membrane environment, potentially lowering the energy barrier for permeation. |

Influence on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

Absorption: Improved cellular membrane permeability generally leads to better absorption of a drug from the site of administration (e.g., the gastrointestinal tract) into the bloodstream. nih.gov

Distribution: Enhanced lipophilicity allows the molecule to more readily cross biological barriers, such as the blood-brain barrier, leading to better distribution to target tissues and organs. mdpi.com

Metabolism: As detailed previously, the high strength of the C-F bond makes the difluoromethoxy group resistant to metabolic breakdown, particularly O-dealkylation. This leads to a lower rate of metabolism, reduced clearance, and a longer half-life. mdpi.com

Excretion: By reducing the rate of metabolism, the excretion profile of the drug is altered. A more stable compound may be excreted unchanged to a greater extent or have a different profile of metabolites for excretion.

Toxicity: While not directly addressed by the provided sources, altering metabolic pathways can influence toxicity. By blocking the formation of potentially reactive or toxic metabolites that could arise from O-demethylation, the introduction of the OCF₂H group can potentially lead to a safer drug profile.

| ADMET Parameter | Influence of the -OCF₂H Group | Underlying Mechanism |

|---|---|---|

| A bsorption | Improved | Increased lipophilicity and cellular membrane permeability. nih.govnih.gov |

| D istribution | Enhanced | Increased lipophilicity facilitates crossing of biological membranes to reach target tissues. mdpi.com |

| M etabolism | Reduced (Increased Stability) | Resistance to enzymatic degradation (e.g., O-dealkylation) due to strong C-F bonds. nih.gov |

| E xcretion | Altered | Slower metabolism can lead to a longer half-life and different excretion pathways. mdpi.com |

| T oxicity | Potentially Reduced | Blocking metabolic pathways can prevent the formation of potentially toxic metabolites. nih.gov |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net For a molecule like 2-(Difluoromethoxy)benzylamine (B1180056), DFT can elucidate properties such as electronic distribution, orbital energies, and reactivity indices, which are crucial for predicting its chemical behavior.

In the context of radical reactions, the concepts of electrophilicity (tendency to accept electrons) and nucleophilicity (tendency to donate electrons) are critical for predicting reactivity. DFT-based calculations can quantify these properties for various radical species. nih.govresearchgate.net Radicals can be classified as electrophilic or nucleophilic depending on their propensity to attack sites of higher or lower electron density, respectively. researchgate.net

The reactivity of this compound towards radical species would be governed by the nature of both the radical and the aromatic ring. The benzylamine (B48309) moiety is generally considered an electron-donating group, making the aromatic ring nucleophilic. Conversely, fluorinated radicals, such as the trifluoromethyl radical (•CF₃), are known to be highly electrophilic due to the strong electron-withdrawing nature of fluorine atoms. researchgate.net

The interaction between an electrophilic radical and a nucleophilic aromatic substrate typically results in a lower activation barrier for addition. acs.org Conceptual DFT provides indices such as the global electrophilicity (ω) and global nucleophilicity (N) to quantify these characteristics. researchgate.net While specific values for the this compound system are not published, a qualitative assessment suggests that it would be susceptible to attack by electrophilic radicals.

Table 1: Conceptual DFT-based Reactivity Descriptors This table presents illustrative data for representative electrophilic and nucleophilic radicals to contextualize potential interactions with substrates like this compound.

| Radical Species | Type | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|

| •CF₃ | Electrophilic | High | Low |

| •CH₃ | Ambiphilic | Moderate | Moderate |

| •OH | Electrophilic | High | Moderate |

| •t-Bu | Nucleophilic | Low | High |

Note: Values are qualitative and relative, based on general principles discussed in the literature. researchgate.netacs.org

The activation barrier (activation energy) is a critical kinetic parameter that determines the rate of a chemical reaction, such as the addition of a radical to the benzene (B151609) ring of this compound. DFT calculations are frequently used to model the potential energy surface of a reaction and locate the transition state, thereby determining the activation barrier. usu.edu

For radical additions to substituted benzenes, the activation energy is influenced by both steric and electronic factors. Studies on the addition of radicals to aniline (B41778) and other substituted arenes have shown that polar effects play a crucial role. nih.gov Reactions between an electrophilic radical and a nucleophilic arene (like an aniline derivative) generally have lower activation barriers. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (like this compound) binds to a macromolecular target, such as a protein, and to study the stability and dynamics of the resulting complex. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction, often expressed as a docking score or binding energy. mdpi.com For the this compound scaffold, several types of interactions are expected:

Hydrogen Bonding: The primary amine of the benzylamine group can act as a hydrogen bond donor, while the oxygen of the difluoromethoxy group can act as a hydrogen bond acceptor.

Salt Bridge/Ionic Interactions: The amine group can be protonated under physiological conditions, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. nih.gov

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Fluorine-Specific Interactions: The difluoromethoxy group introduces unique interactions. The fluorine atoms can engage in favorable contacts with aromatic rings and may modulate the properties of nearby water networks. nih.govacs.orgacs.org The polarized C-H bond in the -OCHF₂ group can also act as a hydrogen bond donor. researchgate.net

Docking studies on related benzylamine derivatives have shown that the benzylamine moiety can effectively anchor a molecule in a binding site through these varied interactions. nih.gov

The conformation of the difluoromethoxy group relative to the aromatic ring is a critical factor in determining how this compound fits into a binding site. Unlike a simple methoxy (B1213986) group, which often prefers a planar conformation to maximize conjugation with the aromatic ring, fluorinated alkoxy groups like difluoromethoxy and trifluoromethoxy tend to adopt a non-planar (orthogonal) conformation. beilstein-journals.orgnih.gov

This preference is due to a combination of steric and stereoelectronic effects, specifically the stabilizing anomeric effect (hyperconjugation) between an oxygen lone pair and the anti-bonding orbitals (σ*) of the C-F bonds. nih.govrsc.org This orthogonal arrangement minimizes conjugation between the oxygen and the aromatic system. nih.gov For the difluoromethoxy group, the barrier to rotation is low, suggesting it can dynamically alter its conformation to adapt to different chemical environments, such as a protein's binding pocket. nih.govnih.gov This conformational flexibility could be advantageous for binding affinity.

Table 2: Torsional Preferences of Aryl Ether Groups

| Substituent Group | Preferred Dihedral Angle (C-C-O-C/F) | Primary Reason |

|---|---|---|

| Methoxy (-OCH₃) | ~0° (Planar) | p-π conjugation |

| Trifluoromethoxy (-OCF₃) | ~90° (Orthogonal) | Steric hindrance & anomeric effect nih.gov |

| Difluoromethoxy (-OCHF₂) | ~90° (Orthogonal) or Skewed | Steric and stereoelectronic effects nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. wikipedia.orgcreative-biolabs.com These models use calculated molecular descriptors—numerical values that represent physicochemical properties of the molecules—to predict the activity of new, untested compounds. bio-hpc.eu

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. The inclusion of the difluoromethoxy group would require descriptors that can accurately capture its unique electronic and steric properties.

Key molecular descriptors relevant for fluorinated compounds like this compound in QSAR studies include:

Lipophilicity Descriptors (e.g., logP): Fluorination generally increases lipophilicity, which affects membrane permeability and binding to hydrophobic pockets. The difluoromethoxy group is known to significantly increase lipophilicity. beilstein-journals.org

Electronic Descriptors (e.g., Hammett constants, HOMO/LUMO energies, partial atomic charges): These describe the electron-withdrawing nature of the substituent and its influence on the molecule's ability to participate in electronic interactions. ucsb.edu

Steric/Topological Descriptors (e.g., Molar Refractivity, Molecular Volume): These quantify the size and shape of the molecule, which are critical for fitting into a binding site.

Quantum Chemical Descriptors: Properties derived from DFT calculations, such as dipole moment and polarizability, can capture more subtle electronic features. ucsb.edu

QSAR models developed for other classes of fluorinated compounds have successfully predicted their biological activities, demonstrating the utility of this approach for prioritizing the synthesis and testing of novel analogues. nih.govresearchgate.net

Chemical Space Analysis for Drug Discovery

The exploration of chemical space is a cornerstone of modern computational drug discovery, aiming to identify novel molecules with desired therapeutic properties. Chemical space encompasses all theoretically possible molecules and is estimated to contain upwards of 10^60 compounds for drug-like molecules, presenting a vast territory for exploration. For a given lead compound, such as this compound, chemical space analysis involves the systematic generation and evaluation of a virtual library of structural analogs to navigate this space efficiently. The primary goal is to understand the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the biological activity and pharmacokinetic profile of the compound series.

Computational techniques are essential to manage the immense size of chemical space and to prioritize a manageable number of compounds for synthesis and experimental testing. The process typically begins with the core scaffold of the lead compound, in this case, the this compound structure. Virtual libraries are then constructed by systematically modifying the scaffold, such as by adding various substituents at different positions on the benzyl (B1604629) ring or by altering the aminomethyl group.

A critical aspect of this analysis is the calculation of molecular descriptors for each virtual analog. These descriptors quantify various physicochemical, electronic, and topological properties of the molecules. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational method that correlates these descriptors with biological activity. By building statistically robust QSAR models, researchers can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.

The analysis extends to predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a practice often referred to as in silico ADME. Properties such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and potential for metabolism are calculated. These predictions are vital for assessing the "drug-likeness" of the virtual compounds, helping to filter out molecules that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

For instance, a hypothetical chemical space exploration around the this compound scaffold might involve generating analogs with different substituents on the phenyl ring. The calculated properties of these analogs can then be tabulated to identify promising candidates.

Table 1: Hypothetical Analogs of this compound for Chemical Space Analysis

| Compound ID | Core Scaffold | Substitution (R) |

| Parent | This compound | -H |

| Analog-1 | This compound | 4-Chloro |

| Analog-2 | This compound | 4-Methyl |

| Analog-3 | This compound | 4-Methoxy |

| Analog-4 | This compound | 5-Nitro |

| Analog-5 | This compound | 5-Trifluoromethyl |

Following the generation of this virtual library, key physicochemical descriptors relevant to drug-likeness (e.g., based on Lipinski's Rule of Five) and predicted biological activity from a QSAR model would be calculated.

Table 2: Calculated Physicochemical Properties and Predicted Activity for Hypothetical Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted pIC50 (QSAR Model) |

| Parent | 173.16 | 1.85 | 35.3 | 2 | 2 | 6.5 |

| Analog-1 | 207.61 | 2.55 | 35.3 | 2 | 2 | 7.1 |

| Analog-2 | 187.19 | 2.31 | 35.3 | 2 | 2 | 6.8 |

| Analog-3 | 203.19 | 1.98 | 44.5 | 2 | 3 | 6.9 |

| Analog-4 | 218.16 | 1.91 | 81.1 | 2 | 4 | 7.4 |

| Analog-5 | 241.16 | 2.98 | 35.3 | 2 | 4 | 7.8 |

Research Findings from Hypothetical Analysis:

From the data presented in Table 2, a medicinal chemist could derive several hypotheses. For example, the introduction of electron-withdrawing groups at the para- or meta-positions (e.g., -Cl, -NO2, -CF3) appears to correlate with an increase in predicted biological activity (pIC50). The nitro-substituted analog (Analog-4) and the trifluoromethyl-substituted analog (Analog-5) show the highest predicted potency. However, the increased polar surface area of the nitro analog might impact its membrane permeability. The trifluoromethyl group in Analog-5 increases potency while maintaining a logP value that is generally favorable for oral bioavailability. This type of multi-parameter analysis allows for a balanced approach to lead optimization, considering both potency and drug-like properties simultaneously. This in silico screening process effectively narrows down the vast chemical space to a select few candidates, like Analog-1 and Analog-5, that warrant the resources for chemical synthesis and subsequent biological evaluation.

Emerging Research Directions and Future Perspectives

Radiosynthesis of ¹⁸F-Difluoromethyl-Containing Radiotracers for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for clinical diagnostics and biomedical research. nih.gov The radioisotope Fluorine-18 (¹⁸F) is highly favored for PET due to its optimal physical and nuclear characteristics, including a convenient half-life of 109.7 minutes and low positron energy, which allows for high-resolution images. nih.govacs.org The development of novel ¹⁸F-labeled radiotracers is essential for imaging a wide array of biological processes and targets.

While direct radiosynthesis of molecules containing an ¹⁸F-difluoromethoxy group remains a significant challenge, progress in the related field of ¹⁸F-difluoromethylation offers valuable insights into future strategies. rsc.org The short half-life of ¹⁸F necessitates rapid and highly efficient radiolabeling methods, often performed in the final step of a synthesis. princeton.edu Current research has focused on developing late-stage radiofluorination techniques to create aryl-CF₂¹⁸F compounds, which serve as a blueprint for the potential synthesis of aryl-OCF₂¹⁸F radiotracers. rsc.org

Key strategies that could be adapted for this purpose are summarized below:

| Precursor Type | Reagents/Method | Description | Reference |

| Aryl (pseudo)halides | [¹⁸F]Fluoride | Nucleophilic substitution on an activated aromatic ring. The efficiency is limited by the need for electron-deficient substrates. | acs.orgrsc.org |

| Aryl Boronic Acids | Ethyl bromofluoroacetate, [¹⁸F]Fluoride | A copper-mediated reaction that couples the aryl boronic acid with a fluorinating agent in the presence of [¹⁸F]fluoride. | rsc.org |

| Benzyl (B1604629) (pseudo)halides | [¹⁸F]Fluoride, Selectfluor™ | A two-step process involving nucleophilic radiofluorination followed by an oxidative C-H fluorination step. | rsc.org |

The adaptation of these methods for the synthesis of tracers incorporating the ¹⁸F-OCF₂H motif, potentially starting from precursors related to 2-(difluoromethoxy)benzylamine (B1180056), would represent a significant advancement in PET imaging, enabling new ways to track metabolic pathways and drug distribution.

Development of Novel Synthetic Methodologies for Difluoromethoxylation

The introduction of a difluoromethoxy (OCF₂H) group into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. nbinno.com Historically, this transformation has presented synthetic challenges, often requiring harsh conditions or specialized reagents. nih.gov

The most established method for creating difluoromethyl ethers involves the reaction of an oxygen nucleophile, such as a phenol (B47542), with a difluorocarbene (:CF₂) source. nih.govresearchgate.net A variety of reagents have been developed to generate this highly reactive intermediate. nih.govingentaconnect.com

Table of Common Difluorocarbene Precursors

| Reagent Name | Formula | Typical Conditions | Reference |

|---|---|---|---|

| Sodium chlorodifluoroacetate | ClCF₂COONa | Thermal decomposition | nih.gov |

| Diethyl (bromodifluoromethyl)phosphonate | BrCF₂P(O)(OEt)₂ | Base-mediated | nih.gov |

| (Difluoromethyl)trimethylsilane | TMSCF₂H | Fluoride-initiated | nih.gov |

Recent advancements have focused on developing milder and more versatile difluoromethoxylation protocols. A significant breakthrough has been the application of visible-light photoredox catalysis. nih.gov This approach allows for the generation of radical intermediates under gentle conditions, expanding the functional group tolerance and applicability of difluoromethoxylation reactions. nih.govresearchgate.net These photocatalytic methods represent a more sustainable and efficient alternative to traditional techniques, facilitating the synthesis of complex molecules bearing the OCF₂H group. nih.gov The development of such late-stage functionalization techniques is crucial for streamlining the synthesis of drug candidates and other functional molecules. rsc.orgrsc.org

Exploration of this compound in Material Science Applications

The unique properties of the difluoromethoxy group, such as high thermal stability and hydrophobicity, make it an attractive component for advanced materials. While research on this compound in this area is still emerging, its structural isomer, 3-(difluoromethoxy)benzylamine, has been noted for its applications in creating materials like polymers and specialized coatings. chemimpex.com

It is projected that this compound could serve a similar role. The presence of the primary amine group provides a reactive site for polymerization reactions, allowing it to be incorporated as a monomer into polymer chains such as polyamides or polyimides. The difluoromethoxy group, meanwhile, could enhance the resulting material's durability, chemical resistance, and surface properties (e.g., water repellency). These characteristics are highly desirable for high-performance coatings, advanced composites, and specialized electronic materials.

Application in Analytical Chemistry for Compound Detection and Quantification

In analytical chemistry, the availability of pure, well-characterized reference standards is critical for the accurate detection and quantification of substances. sinocurechem.com For a related compound, 3-(difluoromethoxy)benzylamine, use in analytical methods has been reported. chemimpex.com

Given its defined structure and mass, this compound is well-suited to serve as a reference standard in various analytical techniques:

Chromatography: In methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), it can be used to calibrate instruments and identify the presence of related fluorinated compounds in complex mixtures.

Mass Spectrometry (MS): The presence of two fluorine atoms gives the molecule a distinct isotopic pattern and precise mass, making it a useful standard for mass calibration and for developing quantitative assays based on mass detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F NMR signal from the difluoromethoxy group provides a clear and sensitive handle for quantification and structural confirmation in complex samples.

Advanced Strategies for sp³-Enriched Scaffold Generation

In modern drug discovery, there is a significant trend toward developing molecules with a higher fraction of sp³-hybridized carbon atoms. nih.gov These "sp³-rich" scaffolds often possess improved physicochemical properties, such as better solubility and metabolic stability, which can lead to higher clinical success rates compared to predominantly flat, sp²-hybridized aromatic compounds. nih.gov

Several advanced synthetic strategies are being pursued to create novel and diverse sp³-rich molecular frameworks. nih.govnih.gov

Overview of sp³-Rich Scaffold Generation Strategies

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| C(sp³)–H Functionalization | Direct conversion of a C-H bond on an sp³ carbon to a C-C or C-X bond, often using photoredox or metal catalysis. | Allows for late-stage modification of complex molecules without pre-installed functional groups. | nih.govrsc.org |

| Ring-Opening Reactions | Using strained rings, such as aziridines or cyclopropanes, as synthons that can be opened to generate linear chains with controlled stereochemistry. | Rapidly builds molecular complexity and introduces multiple functional groups. | nih.gov |

This compound is a valuable starting material in this context. While it contains an aromatic ring, the benzylic aminomethyl group (-CH₂NH₂) is an sp³-hybridized center. This amine provides a key functional handle for derivatization, allowing chemists to "grow" the molecule into more complex, three-dimensional structures. By reacting the amine with various electrophiles or using it to direct C-H activation on the benzylic carbon, this compound can be elaborated into more sophisticated, sp³-enriched scaffolds suitable for pharmaceutical and agrochemical discovery programs.

Q & A

Basic: What are the validated synthetic routes for 2-(Difluoromethoxy)benzylamine, and how do reaction conditions influence yield?

This compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-(difluoromethoxy)benzaldehyde with ammonia or ammonium acetate under hydrogenation conditions using a catalyst like Raney nickel or palladium on carbon . Key variables affecting yield include:

- Temperature : Optimal hydrogenation occurs at 50–80°C. Higher temperatures may lead to over-reduction or decomposition.

- Solvent : Methanol or ethanol is preferred for solubility and catalyst compatibility.

- Pressure : Hydrogen pressure (1–5 atm) must balance reaction rate and safety.

Impurities like unreacted aldehyde or secondary amines (e.g., N-alkylated byproducts) are monitored via HPLC with a C18 column and UV detection at 254 nm .

Basic: How is the purity of this compound assessed, and what are critical impurities?

Purity analysis employs reverse-phase HPLC with the following parameters:

- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Column : C18, 5 µm, 250 × 4.6 mm.

- Flow rate : 1.0 mL/min .

Critical impurities (Table 1):

| Impurity Name | Retention Time (Relative to Parent) | Acceptable Limit (%) |

|---|---|---|

| 2-(Difluoromethoxy)benzaldehyde | 1.3 | ≤0.15 |

| N-Methyl derivative | 1.7 | ≤0.10 |

| Any unidentified impurity | — | ≤0.10 |

Basic: What stability challenges are associated with this compound under storage?

The compound is sensitive to:

- Oxidation : The difluoromethoxy group can hydrolyze to form 2-hydroxybenzylamine derivatives in humid conditions .

- Light : UV exposure causes photodegradation; store in amber glass under nitrogen at –20°C .

Stability studies using accelerated conditions (40°C/75% RH for 6 months) show ≤5% degradation when properly sealed .

Advanced: How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The difluoromethoxy group (–OCF₂H) is electron-withdrawing due to the inductive effect of fluorine, which:

- Activates the benzylamine moiety : Enhances nucleophilicity in SN2 reactions (e.g., alkylation of amines).

- Directs electrophilic substitution : Meta/para selectivity in aromatic substitution reactions, as shown in DFT calculations for analogous fluorinated benzylamines .

Experimental validation involves comparing reaction rates of this compound with non-fluorinated analogs in Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

Common byproducts include sulfoxides and sulfones from over-oxidation during intermediate steps. Mitigation strategies:

- Controlled oxidation : Use stoichiometric amounts of m-CPBA (meta-chloroperbenzoic acid) at –10°C to prevent over-oxidation to sulfones .

- In-line purification : Employ flash chromatography (silica gel, hexane:ethyl acetate gradient) after each synthetic step to remove polar impurities .

Advanced: How can computational modeling predict metabolic pathways of this compound derivatives?

Density Functional Theory (DFT) and molecular docking (using software like AutoDock Vina) predict:

- CYP450 metabolism : The difluoromethoxy group reduces metabolic oxidation at the benzyl position compared to methoxy analogs.

- Toxicity markers : Calculated LogP (1.9) and polar surface area (42 Ų) suggest moderate blood-brain barrier permeability, validated via in vitro Caco-2 cell assays .

Advanced: What analytical techniques resolve positional isomers in derivatives of this compound?

Positional isomers (e.g., 3- or 4-substituted analogs) are differentiated using:

- 2D NMR (COSY, HSQC) : Distinct coupling patterns in -NMR (e.g., para-substitution shows singlet for aromatic protons).

- High-resolution mass spectrometry (HRMS) : Exact mass differences (<3 ppm) confirm molecular formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.